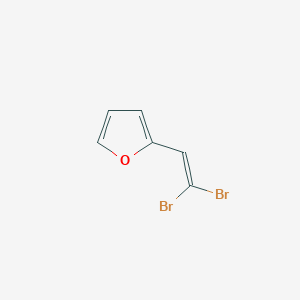










|
REACTION_CXSMILES
|
[C:1]([Br:5])(Br)(Br)[Br:2].[Cl-].C(N(CC)CC)C.[O:14]1[CH:18]=[CH:17][CH:16]=[C:15]1[CH:19]=O.C(=O)(O)[O-].[Na+]>O>[Br:2][C:1]([Br:5])=[CH:19][C:15]1[O:14][CH:18]=[CH:17][CH:16]=1 |f:4.5|
|


|
Name
|
|
|
Quantity
|
9.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(Br)(Br)(Br)Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-]
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1C(=CC=C1)C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Type
|
CUSTOM
|
|
Details
|
after stirring another 5 min at 0°
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added 15.2 g (58 mmol) of tripheiiylphosphine
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was cooled to -780°
|
|
Type
|
ADDITION
|
|
Details
|
after addition
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred a -70° for 30 min
|
|
Duration
|
30 min
|
|
Type
|
CUSTOM
|
|
Details
|
The methylene chloride phase was removed
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with additional methylene chloride
|
|
Type
|
CUSTOM
|
|
Details
|
The combined extracts were evaporated to a solid which
|
|
Type
|
STIRRING
|
|
Details
|
was stirred in 500 mL of hexanes for 2 h
|
|
Duration
|
2 h
|
|
Type
|
FILTRATION
|
|
Details
|
After filtration
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated to a volume of 50 mL
|
|
Type
|
FILTRATION
|
|
Details
|
the filtered again
|
|
Type
|
CUSTOM
|
|
Details
|
to remove
|
|
Type
|
CUSTOM
|
|
Details
|
precipitated solid
|
|
Type
|
CUSTOM
|
|
Details
|
Final evaporation of the filtrate
|


Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC(=CC=1OC=CC1)Br
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.1 g | |
| YIELD: PERCENTYIELD | 58% | |
| YIELD: CALCULATEDPERCENTYIELD | 54.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |